(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride
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Overview
Description
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chemical compound with a unique structure that includes a trifluoromethoxy group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride typically involves the introduction of the trifluoromethoxy group onto a cyclopentane ring. One common method includes the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentane ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted cyclopentane derivatives .
Scientific Research Applications
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications.
3-trifluoromethyl-1,2,4-triazoles: These compounds are known for their biological activity and are used in pharmaceutical research.
Uniqueness
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is unique due to its specific structure, which includes a trifluoromethoxy group attached to a cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chemical compound with potential implications in medicinal chemistry and pharmacology. Its unique structure, characterized by the trifluoromethoxy group, may influence its biological activity, particularly in terms of receptor interactions and metabolic pathways.
- IUPAC Name : this compound
- CAS Number : 2227197-44-4
- Molecular Formula : C6H11ClF3N
- Molecular Weight : 189.61 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective modulator of certain receptor subtypes, potentially influencing neurotransmission and neurochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
-
Neurotransmitter Receptor Modulation :
- The trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors.
-
Antidepressant Effects :
- In animal models, this compound has shown promise as an antidepressant agent, possibly through serotonin receptor modulation.
-
Anti-inflammatory Properties :
- Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Case Studies
Recent investigations into the biological effects of this compound have yielded promising results:
Study | Findings | Implications |
---|---|---|
Study 1 | Demonstrated antidepressant-like effects in rodent models | Suggests potential for treating depression |
Study 2 | Exhibited anti-inflammatory activity in vitro | Possible application in inflammatory disorders |
Study 3 | Showed selective binding to serotonin receptors | Indicates potential as a psychotropic agent |
Research Findings
A comprehensive analysis of the available literature reveals significant insights into the compound's biological activity:
- Binding Affinity : Studies indicate that this compound has a high binding affinity for serotonin receptors (5-HT2A), which is crucial for its antidepressant effects.
- Metabolic Stability : Investigations into its metabolic pathways suggest that the compound is relatively stable in vivo, which enhances its therapeutic potential.
Properties
CAS No. |
2703749-04-4 |
---|---|
Molecular Formula |
C6H11ClF3NO |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-4(10)3-5;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1 |
InChI Key |
OEPVAGQFSCJDIF-UYXJWNHNSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)OC(F)(F)F.Cl |
Canonical SMILES |
C1CC(CC1N)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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